molecular formula C13H16O2 B12889025 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one

5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one

Cat. No.: B12889025
M. Wt: 204.26 g/mol
InChI Key: ORFWRTJXADDQAO-UHFFFAOYSA-N
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Description

5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans. This compound is characterized by a furan ring that is partially saturated, with an ethyl group at the 5-position and a p-tolyl group at the 3-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylacetic acid with ethyl vinyl ether in the presence of a strong acid catalyst, such as sulfuric acid, to promote cyclization and formation of the dihydrofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of fully saturated furan derivatives.

    Substitution: Formation of substituted dihydrofuran derivatives.

Scientific Research Applications

5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5-dihydrofuran
  • 2,3-Dihydro-5-methylfuran
  • 4,5-Dihydro-2-methylfuran

Uniqueness

5-Ethyl-3-(p-tolyl)dihydrofuran-2(3H)-one is unique due to the presence of both an ethyl group and a p-tolyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-ethyl-3-(4-methylphenyl)oxolan-2-one

InChI

InChI=1S/C13H16O2/c1-3-11-8-12(13(14)15-11)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3

InChI Key

ORFWRTJXADDQAO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)O1)C2=CC=C(C=C2)C

Origin of Product

United States

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